6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline
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Overview
Description
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromo-2-fluoroaniline in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states .
Scientific Research Applications
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-bromo-phenyl)-4-chloroquinazoline
- 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine
- 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a pharmacophore. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development .
Properties
CAS No. |
1260784-16-4 |
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Molecular Formula |
C14H7Br2FN2 |
Molecular Weight |
382.02 g/mol |
IUPAC Name |
6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H7Br2FN2/c15-9-2-4-13-8(5-9)7-18-14(19-13)11-3-1-10(16)6-12(11)17/h1-7H |
InChI Key |
LASCLRCLNPRMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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